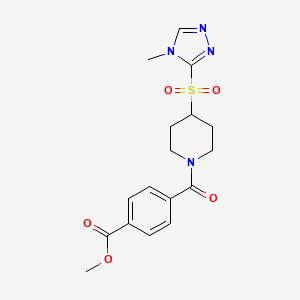

methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate

Description

Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a triazole-sulfonyl-piperidine core linked to a benzoate ester group. Its structure combines a sulfonamide-functionalized piperidine ring with a 1,2,4-triazole heterocycle and a methyl ester moiety.

Properties

IUPAC Name |

methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-20-11-18-19-17(20)27(24,25)14-7-9-21(10-8-14)15(22)12-3-5-13(6-4-12)16(23)26-2/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGQLLLURBQHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Carboxybenzoic Acid

The benzoate ester is synthesized via acid-catalyzed esterification.

- Procedure : 4-Carboxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid (1:10 molar ratio) for 6–8 hours.

- Yield : 80–90%.

- Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Chloride

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazolethione precursor is synthesized via cyclization of thiosemicarbazides.

Oxidation to Sulfonyl Chloride

The thiol group is oxidized to a sulfonyl chloride.

Functionalization of Piperidine at the 4-Position

Synthesis of 4-Hydroxypiperidine Tosylate

The piperidine ring is activated for nucleophilic substitution.

Nucleophilic Substitution with Triazole Sulfinate

The tosylate is displaced by a sulfinate nucleophile.

Amide Bond Formation

Activation of Methyl 4-Carboxybenzoate

The benzoate is converted to an acid chloride.

Coupling with 4-Sulfonylpiperidine

The acid chloride reacts with 4-sulfonylpiperidine.

Optimization and Challenges

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions, affecting enzyme activity. The sulfonyl group can form strong hydrogen bonds, influencing protein structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include ethyl benzoate derivatives with variations in substituents and linkers (e.g., pyridazine, isoxazole, or phenethyl groups) . Below is a detailed analysis of key similarities and differences:

Core Structural Features

- Linker : The piperidine-carbony group introduces rigidity and a tertiary amine, contrasting with the flexible phenethyl linkers in analogs. This could influence binding affinity in enzyme pockets.

- Heterocycle: The 4-methyltriazole-sulfonyl group is distinct from pyridazine or isoxazole moieties in analogs. Triazoles are known for hydrogen-bonding capabilities, which may enhance target interactions compared to pyridazine’s aromatic stacking .

Functional Implications

- Bioavailability : The methyl ester may undergo slower hydrolysis than ethyl esters, prolonging systemic exposure. Piperidine’s basic nitrogen could improve solubility in acidic environments (e.g., stomach), unlike neutral phenethyl linkers .

- Target Selectivity : The triazole-sulfonyl group’s electron-withdrawing properties may modulate enzyme inhibition differently than pyridazine or isoxazole substituents. For example, sulfonamides often exhibit stronger binding to carbonic anhydrases or proteases .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights : X-ray crystallography or computational modeling (e.g., using SHELX or ORTEP-III ) could clarify conformational preferences, but such data are absent in the provided evidence.

- Activity Gaps : While analogs like I-6230 and I-6273 show documented biological activities (e.g., receptor antagonism), the target compound’s efficacy remains unverified. Its triazole-sulfonyl group may improve target engagement but requires empirical validation.

- Synthetic Feasibility : The piperidine-triazole linkage may introduce steric hindrance, complicating synthesis compared to phenethyl-based analogs .

Biological Activity

Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound featuring a triazole moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The structure includes a benzoate group, a piperidine ring, and a sulfonyl-substituted triazole, suggesting diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing triazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Enzyme Inhibition

Studies have highlighted the potential of triazole derivatives as enzyme inhibitors. Specifically, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease enzymes . The inhibition of AChE is particularly relevant for treating neurodegenerative diseases such as Alzheimer's.

3. Anticancer Potential

Several studies have reported that triazole-containing compounds exhibit anticancer properties. For example, related triazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that specific derivatives exhibited IC50 values as low as 2.14 µM against certain bacterial strains, showcasing their potential as effective antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on urease inhibition, compounds structurally related to this compound were tested and found to inhibit urease with IC50 values significantly lower than standard reference drugs . This suggests a promising avenue for treating conditions like urinary tract infections.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.